molecular formula C8H6F3NO3 B13069619 Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate

Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate

Cat. No.: B13069619
M. Wt: 221.13 g/mol
InChI Key: HCLCEPYYDVCOIO-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethoxy group attached to the pyridine ring, which imparts unique chemical and physical properties. It is widely used in various fields, including agrochemicals, pharmaceuticals, and materials science, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(trifluoromethoxy)pyridine-2-carboxylate typically involves the introduction of the trifluoromethoxy group into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy precursor reacts with a pyridine derivative under specific conditions. For instance, the reaction of methyl 3-nitropyridine-4-carboxylate with a fluoride anion can yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and isolation of the final product. The use of advanced catalysts and reagents can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(trifluoromethoxy)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(trifluoromethoxy)pyridine-2-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

methyl 3-(trifluoromethoxy)pyridine-2-carboxylate

InChI

InChI=1S/C8H6F3NO3/c1-14-7(13)6-5(3-2-4-12-6)15-8(9,10)11/h2-4H,1H3

InChI Key

HCLCEPYYDVCOIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)OC(F)(F)F

Origin of Product

United States

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